5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
The compound “5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It belongs to the class of compounds known as quinolines, which are heterocyclic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of such complex quinoline derivatives often involves multiple steps and various synthesis protocols. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimido[4,5-b]quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethoxyphenyl group attached to the 5-position of the pyrimido[4,5-b]quinoline core .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound can undergo diverse reactions with amines, alcohols, and hydrazine to give corresponding carboxylic amides, esters, and carbohydrazides . It can also react with aldoses to give corresponding polyhydroxy (-)alkyl Schiff bases .Scientific Research Applications
Computational and Experimental Study on Molecular Structure
Researchers conducted a computational and experimental study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, which share structural similarities with the compound . The study focused on the synthesis through environmentally friendly multicomponent methodology and characterization using various spectroscopic techniques. The research highlighted the preference for regioselective formation of linear four fused rings over angular counterparts, suggesting possible kinetic control in product formation (Trilleras et al., 2017).
Novel Nanoporous Catalyst for Synthesis of N-heterocyclic Compounds
A study introduced a novel ethylenediamine-based metal-organic framework (MOF) containing phosphorous acid tags for the synthesis of new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. The work presents an innovative approach to heterocyclic synthesis with high yields and stability, demonstrating the compound's potential in catalytic applications (Sepehrmansouri et al., 2020).
Fluorescence Properties of Pyrroloquinolines
Research on the synthesis and fluorescence properties of phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines, including a study on their application as fluorescent dyes for polyester fibers, reveals the chemical's potential in materials science, particularly in the development of fluorescent materials and dyes (Rangnekar & Rajadhyaksha, 1987).
Synthesis and Antioxidant Activity
Another study explored the synthesis and antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline derivatives obtained via the Biginelli reaction. The compounds displayed significant antioxidant properties, highlighting their potential in medicinal chemistry as therapeutic agents (Ismaili et al., 2008).
Future Directions
The future directions in the research and development of this compound could involve exploring its potential biological and pharmaceutical activities. Quinoline derivatives are known to possess anticancer, antibacterial, anti-inflammatory, and antioxidant activities . Therefore, this compound could be a potential target for drug discovery.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-30-14-9-7-13(8-10-14)17-18-15(11-23(2,3)12-16(18)27)24-20-19(17)21(28)26(5)22(29)25(20)4/h7-10,17,24H,6,11-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWCRJCXBAIGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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